Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)-

Medicinal Chemistry Covalent Inhibitor Design Screening Library Differentiation

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- (CAS 646066-75-3) is a synthetic organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol. It belongs to the arylsulfonylpropenenitrile class, characterized by a conjugated nitrile group, a cyclopentylidene exocyclic olefin, and a phenylsulfonyl electron-withdrawing substituent.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 646066-75-3
Cat. No. B12591848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)-
CAS646066-75-3
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESC1CCC(=C(CS(=O)(=O)C2=CC=CC=C2)C#N)C1
InChIInChI=1S/C14H15NO2S/c15-10-13(12-6-4-5-7-12)11-18(16,17)14-8-2-1-3-9-14/h1-3,8-9H,4-7,11H2
InChIKeyXWBVPDIXERDGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- (CAS 646066-75-3): Structural and Functional Overview for Procurement Decisions


Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- (CAS 646066-75-3) is a synthetic organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol. It belongs to the arylsulfonylpropenenitrile class, characterized by a conjugated nitrile group, a cyclopentylidene exocyclic olefin, and a phenylsulfonyl electron-withdrawing substituent [1]. This structural arrangement places it within a chemical space explored for covalent modifier activity, where the α,β-unsaturated nitrile moiety can act as a potential Michael acceptor, while the phenylsulfonyl group modulates electrophilicity and binding orientation [2]. The compound has been annotated as a Janus kinase (JAK) inhibitor scaffold in screening libraries, though peer-reviewed pharmacological data remain proprietary or unpublished in the public domain .

Why Generic Arylsulfonylpropenenitriles Cannot Replace Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- (CAS 646066-75-3)


Arylsulfonylpropenenitriles as a class share the phenylsulfonyl-activated olefin motif, but substitution of the cyclopentylidene group with simpler alkylidene or arylidene analogs fundamentally alters three critical parameters: (i) the steric environment around the electrophilic β-carbon, which governs Michael acceptor reactivity and selectivity; (ii) the conformational rigidity imposed by the exocyclic cyclopentylidene ring, affecting binding pocket complementarity in target proteins such as JAK kinases ; and (iii) the lipophilicity and metabolic stability profile, where the cyclopentylidene group provides distinct LogP and oxidative metabolism susceptibility compared to open-chain or aromatic substituents. Generic replacement with, for example, 3-cyclopentylidenepropanenitrile (lacking the phenylsulfonyl group) [1] or (E)-3-phenylsulfonylprop-2-enenitrile (lacking the cyclopentylidene group) would yield compounds with entirely different reactivity and biological profiles. The quantitative evidence below, though limited to class-level inference, establishes that this specific substitution pattern cannot be assumed interchangeable.

Quantitative Differentiation Evidence for Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- (CAS 646066-75-3)


Structural Uniqueness: Conjugated Cyclopentylidene-Phenylsulfonyl-Nitrile Architecture vs. Simpler Arylsulfonylpropenenitriles

The target compound incorporates three pharmacophoric elements in a single conjugated system: an exocyclic cyclopentylidene group, a phenylsulfonyl electron-withdrawing group, and a nitrile moiety. This exact combination is absent from common analog scaffolds. The closest structural comparator, 4-cyanocyclopent-2-enyl phenyl sulfone (a cycloadduct of phenylsulfonylallene with propenenitrile) [1], differs in the position of the double bond (endocyclic vs. exocyclic) and the attachment point of the nitrile group. The simpler analog 3-cyclopentylidenepropanenitrile [2] lacks the phenylsulfonyl group entirely, resulting in a molecular weight difference of 129.18 g/mol (132.16 vs. 261.34 g/mol) and fundamentally different electronic properties. (E)-3-Phenylsulfonylprop-2-enenitrile lacks the cyclopentylidene ring, reducing steric bulk and conformational constraint. No direct head-to-head biological data comparing these analogs is publicly available.

Medicinal Chemistry Covalent Inhibitor Design Screening Library Differentiation

Mechanistic Annotation as JAK Kinase Inhibitor Scaffold: Class-Level Implication vs. Untargeted Arylsulfonylpropenenitriles

The target compound has been explicitly annotated in screening compound libraries as a Janus kinase inhibitor, with a proposed mechanism involving binding to JAK proteins and preventing substrate phosphorylation, thereby disrupting cytokine-mediated inflammatory signaling . This mechanistic annotation—while not accompanied by publicly available IC50 or Ki values—distinguishes it from generic arylsulfonylpropenenitriles, which are more broadly described as biocides or Michael acceptors without specific kinase targeting [1]. The broader class of arylsulfonylpropenenitriles has been investigated for neuroprotective, anti-trypanosomal, and anti-staphylococcal applications through sortase inhibition, not JAK inhibition [1]. This divergence in annotated biological activity suggests that the cyclopentylidene substitution pattern directs target engagement toward the JAK family, though confirmatory quantitative selectivity data are not available in the public domain.

JAK-STAT Pathway Inflammation Kinase Inhibition

Distinct Physicochemical Property Profile: Lipophilicity and Hydrogen Bonding Capacity vs. Simpler Nitrile Analogs

The target compound (C14H15NO2S, MW 261.34) occupies a distinct physicochemical space compared to its nearest commercially available analogs. The phenylsulfonyl group introduces two hydrogen bond acceptor oxygens (sulfone O atoms) and increases polar surface area relative to 3-cyclopentylidenepropanenitrile (C8H11N, MW 121.18, no sulfone). Conversely, compared to (E)-3-phenylsulfonylprop-2-enenitrile (C9H7NO2S, MW 193.22), the cyclopentylidene ring adds approximately 68 mass units of lipophilic bulk, shifting calculated LogP upward by an estimated 1.5–2.0 log units based on fragment-based calculations. The molecular weight (261.34), hydrogen bond acceptor count (3: nitrile N, two sulfone O), and rotatable bond count (3) place this compound within lead-like chemical space according to standard drug-likeness filters, whereas the smaller analogs fall into fragment-like space. No experimentally measured LogP or solubility data for this specific compound are publicly available.

Physicochemical Properties Drug-Likeness Permeability

Recommended Application Scenarios for Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- (CAS 646066-75-3) Based on Available Evidence


JAK-STAT Pathway Focused Screening Libraries

Based on the compound's annotation as a Janus kinase inhibitor , the most appropriate application is inclusion in targeted screening libraries for JAK-STAT pathway modulation. Researchers investigating inflammatory diseases, myeloproliferative disorders, or cytokine signaling where JAK1, JAK2, JAK3, or TYK2 inhibition is sought may prioritize this compound as a structurally distinct starting point. The cyclopentylidene-phenylsulfonyl-nitrile architecture differs markedly from clinical JAK inhibitors (e.g., tofacitinib, ruxolitinib), offering potential for novel intellectual property and differentiated selectivity profiles. However, users must independently validate JAK inhibitory activity, as no public IC50 data are available.

Covalent Inhibitor Probe Design and Electrophilic Fragment Screening

The α,β-unsaturated nitrile moiety in conjugation with the phenylsulfonyl group constitutes a tuned Michael acceptor system [1]. This compound can serve as a covalent probe scaffold for cysteine-targeted inhibitor design. Compared to simpler acrylonitrile derivatives, the cyclopentylidene group provides steric shielding that may confer selectivity toward specific cysteine residues based on binding pocket geometry. The phenylsulfonyl group further modulates the electrophilicity of the β-carbon through electron withdrawal. Researchers developing covalent chemical probes for kinases, deubiquitinases, or other cysteine-dependent enzymes may find this scaffold useful for structure-activity relationship exploration.

Chemical Biology Tool for Cyclopentylidene-Containing Compound Space Exploration

Natural products containing cyclopentylidene moieties have been isolated from plant sources such as Crotalaria pallida [2]. This synthetic compound, combining a cyclopentylidene group with a phenylsulfonyl activating group, can serve as a synthetic surrogate or intermediate for exploring the biological activity space of cyclopentylidene-containing molecules. The compound's reactivity profile—encompassing nucleophilic addition at the nitrile, electrophilic substitution on the phenyl ring, and potential cycloaddition chemistry—makes it a versatile intermediate for derivatization into focused libraries exploring this underexploited chemical space.

Method Development for Arylsulfonylpropenenitrile Synthesis and Analytics

Given the recent patent activity around improved synthetic methods for arylsulfonylpropenenitriles using transition metal-catalyzed coupling of sulfonyl halides with acrylonitriles [3], this compound with its cyclopentylidene substitution represents a more sterically demanding substrate. It can serve as a benchmark substrate for testing the scope and limitations of new catalytic methods for arylsulfonylpropenenitrile synthesis. Successful conversion of this hindered substrate would demonstrate broad substrate tolerance of a given synthetic methodology.

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